3'-Chloro-3'-deoxy-5'-O-tritylthymidine

Descripción general

Descripción

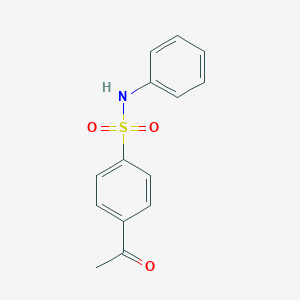

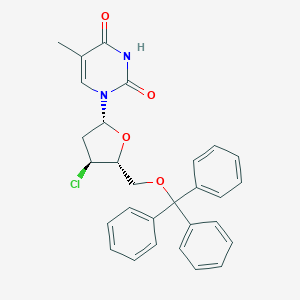

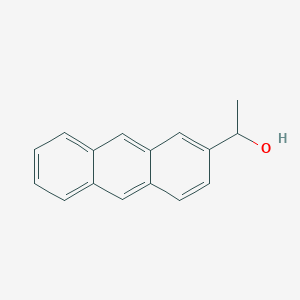

3'-Chloro-3'-deoxy-5'-O-tritylthymidine (3C-T) is a synthetic nucleoside analogue that is widely used in scientific research. It is used as a model compound to study the mechanism of action of nucleoside analogues in biochemical and physiological processes. 3C-T is also used to study the effects of nucleoside analogues on cellular metabolism, gene expression, and drug metabolism.

Aplicaciones Científicas De Investigación

HPLC Method for Determining 2'-Deoxy-3'-Thiacytidine (3TC) in Human Serum

A study by Harker et al. (1994) developed a high-performance liquid chromatographic method for determining 2'-deoxy-3'-thiacytidine in human serum. This method is effective for a concentration range of 10-5000 ng/ml and is suitable for automated analysis of HIV-positive patients' serum samples (Harker, Evans, Hawley, & Morris, 1994).

Carboxymethyl Derivatives in Polynucleotide Synthesis

Halford and Jones (1968) reported that carboxymethyl derivatives of uridine and thymidine can be used as a scaffold for synthesizing polynucleotides with high affinity for polyadenylic acid (Halford & Jones, 1968).

3TC as an Inhibitor of HIV Replication

Coates et al. (1992) found that 3TC is a potent and selective inhibitor of HIV-1 and HIV-2 replication in vitro, without detectable antiviral activity against other viruses or chronically infected cells (Coates et al., 1992).

Crystal Structures of Modified Nucleosides

A study by Prahadeeswaran et al. (2000) revealed the crystal structures of 2'-deoxy 5'-O-trityluridine and 2'-deoxy 5'-O-tritylthymidine, showing host-guest interactions between modified nucleosides and various organic moieties, providing insights into nucleoside interactions (Prahadeeswaran, Kolappan, Krishnan, & Seshadri, 2000).

Synthesis of Octadeoxyribonucleotides

Smrt et al. (1986) demonstrated the successful synthesis of octadeoxyribonucleotides with sequence-specific 3'-deoxy-3'-chlorouridine residues and 2'-5' internucleotide linkages using the phosphite chloridite approach (Smrt, Hoffmann, Cech, & Rosenthal, 1986).

Synthesis of 5'-Halogeno Nucleosides

Hřebabecký and Beránek (1978) presented a method for synthesizing 5'-chloro-2',3'-cyclic sulphite isomers, which can be used to synthesize 5'-deoxyuridine and 5'-deoxy-5-fluorouridine (Hřebabecký & Beránek, 1978).

Mecanismo De Acción

Target of Action

3’-Chloro-3’-deoxy-5’-O-tritylthymidine, also known as 3’-Chloro-3’-deoxy-5’-O-(triphenylmethyl)thymidine, is primarily used in nucleic acid synthesis and research . It serves as a precursor compound in the synthesis of DNA sequences, hybridization probes, and fluorescent probes .

Action Environment

The compound is a white to off-white crystalline solid and is stable at room temperature . It needs to be handled and stored properly due to its potential environmental impact and toxicity . It should be kept away from fire sources and strong oxidizers to prevent fire or explosion .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBVZHGDVFKZMX-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570279 | |

| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34627-62-8 | |

| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)